Geranyl tiglate
Description
Significance in Natural Products Chemistry and Phytochemistry
Geranyl tiglate is a notable component of the essential oils of several plant species. Its identification and quantification are crucial for the chemical profiling and authentication of these oils. Research has reported its presence in plants such as Pelargonium graveolens (rose-scented geranium), Marrubium vulgare, and Cryptomeria japonica. nih.govresearchgate.netbrieflands.com In a study on Indian genotypes of rose-scented geranium, this compound was identified as a component, with its concentration ranging from 1.4% to 2.7% in the essential oils analyzed. researchgate.net Similarly, phytochemical analysis of Marrubium vulgare essential oil revealed this compound as a major component, constituting 7.1% of the oil. brieflands.com
The presence and relative abundance of this compound, along with other volatile compounds, serve as important chemotaxonomic markers. For instance, in a study of a wild population of P. graveolens, individuals were grouped into chemotypes based on their volatile profiles, with a high degree of enrichment of geranyl esters, including this compound, being a characteristic of the geraniol-rich clade. oup.comnih.gov This highlights the compound's role in distinguishing between different plant varieties and understanding their genetic and biochemical diversity.
Role in Plant Secondary Metabolism Research
This compound is a product of plant secondary metabolism, specifically the terpenoid biosynthesis pathway. imsc.res.in Terpenoids are a large and diverse class of organic compounds produced by a variety of plants, and they serve numerous ecological functions. The biosynthesis of this compound involves the esterification of geraniol (B1671447), a primary monoterpene alcohol, with tiglic acid. Geraniol itself is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.comnih.gov
Research into the biosynthesis of this compound and other geranyl esters in Pelargonium species has shown that their formation is part of a complex metabolic network. oup.comnih.gov Studies have explored how factors like environmental stress and the application of plant growth regulators can influence the production of these secondary metabolites. For example, the application of methyl jasmonate (MeJA), a plant hormone, has been shown to significantly increase the content of geraniol esters, including this compound, in rose geranium. ajfand.net This suggests a role for these compounds in the plant's defense mechanisms and response to external stimuli. The investigation of these biosynthetic pathways provides insights into how plants adapt to their environment and produce a diverse array of chemical compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHBUHJLMHQMHS-KRDNBFTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047413, DTXSID8069511 | |
| Record name | Geranyl tiglate | |
| Source | EPA DSSTox | |
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| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very pale yellow liquid; Floral aroma | |
| Record name | (E)-Geranyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/ | |
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Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | (E)-Geranyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/ | |
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Density |
0.920-0.930 (20°) | |
| Record name | (E)-Geranyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7785-33-3, 61827-81-4, 8000-46-2 | |
| Record name | Geranyl tiglate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Geranyl tiglate | |
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| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
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| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
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| Record name | 2-Butenoic acid, 2-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (2E)- | |
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| Record name | Geranyl tiglate | |
| Source | EPA DSSTox | |
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| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069511 | |
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| Record name | (E)-3,7-dimethyl-2,6-octadienyl 2-methylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Oils, geranium | |
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| Record name | GERANYL TIGLATE | |
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| Record name | Geranyl tiglate | |
| Source | Human Metabolome Database (HMDB) | |
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Natural Occurrence and Ecological Distribution of Geranyl Tiglate
Identification and Distribution in Plant Species and Genera
Geranyl tiglate has been identified in a number of plant species, where it exists as part of a complex mixture of volatile organic compounds.
This compound is a frequently reported constituent of the essential oil of rose-scented geranium, Pelargonium graveolens. However, its concentration can vary significantly depending on the geographical origin of the plant. For instance, studies on P. graveolens from Morocco have reported this compound content ranging from 3.92% in Marrakech to 7.84% in the Meknes region. researchgate.netcabidigitallibrary.org In contrast, oil from Egyptian P. graveolens was found to contain 2.50% this compound. researchgate.net Another study identified 1.8% this compound in the essential oil from plants grown in Tajikistan. tinkturenpresse.de The compound is also noted in Pelargonium ternifolium. nih.gov Research has shown that within a natural population of P. graveolens, certain chemotypes are highly enriched in geranyl esters, including this compound. ub.edu
Table 1: Percentage of this compound in Pelargonium graveolens Essential Oil by Geographical Location
| Geographical Location | This compound Content (%) | Reference |
| Marrakech, Morocco | 3.92% | researchgate.net |
| Er-Rachidia, Morocco | 5.21% | cabidigitallibrary.org |
| Rabat, Morocco | 6.45% | cabidigitallibrary.org |
| Meknes, Morocco | 7.84% | cabidigitallibrary.org |
| Tetouan, Morocco | 4.08% | cabidigitallibrary.org |
| Egypt | 2.50% | researchgate.net |
| Benimalek, Mecca | 2.27% - 2.95% | derpharmachemica.com |
| Al-Qatif, Mecca | 1.54% | derpharmachemica.com |
| Tajikistan | 1.8% | tinkturenpresse.de |
This compound has been reported as a natural product found in Cryptomeria japonica, commonly known as the Japanese cedar. nih.govnaturalproducts.net This coniferous tree is a source of various natural products, and this compound is among the compounds identified from this species. nih.govnaturalproducts.netscience.gov
The compound is also a notable volatile emitted by the flowers of several Tillandsia species. In a study of Tillandsia xiphioides, this compound was identified as one of the key compounds contributing to the floral scent profile, particularly in the high-pubescent (HP-xiphi) form of the plant. acs.orgresearchgate.netacs.org Its presence, along with other esters, contributes to the fruity and floral notes of the fragrance. acs.org Further research on three Tillandsia species also detected this compound in the volatile organic compounds of T. xiphioides. nih.gov
Detection in Cryptomeria japonica and other organisms
Localization within Plant Tissues and Structures (e.g., Glandular Trichomes, Essential Oils)
This compound is primarily found within the essential oils of plants. acs.org These oils are complex mixtures of volatile compounds synthesized and stored in specialized secretory structures. In Pelargonium, these structures are the glandular trichomes located on the surface of leaves and other aerial parts of the plant. The essential oil, containing this compound, is extracted from these parts, most commonly the leaves, through methods like hydrodistillation. researchgate.netderpharmachemica.com In Tillandsia xiphioides, this compound is emitted from the flowers as a volatile organic compound (VOC), contributing to the plant's fragrance. acs.orgresearchgate.net
Environmental and Cultivation Factors Influencing this compound Content
The biosynthesis and accumulation of this compound are not static; they are influenced by a variety of external factors, leading to significant variations in its concentration within the same plant species.
The chemical composition of essential oils, including the percentage of this compound, is known to be significantly affected by geographical location, which encompasses differences in climate, soil type, and cultivation practices. researchgate.netnih.gov Studies on P. graveolens from five different regions in Morocco showed notable differences in the chemical profiles of their essential oils, with this compound content varying from 3.92% to 7.84%. researchgate.netcabidigitallibrary.org
Climatic factors such as temperature and relative humidity have a direct impact on the levels of specific terpenes. Research has indicated that the concentration of this compound, along with citronellol (B86348) and its esters, correlates positively with atmospheric temperature and negatively with relative humidity. researchgate.net Furthermore, cultivation practices like the application of certain antitranspirant agents can influence the concentration of this compound. ekb.eg Water availability is another critical factor; water deficit stress can alter the essential oil composition in P. graveolens. researchgate.net Drying methods post-harvest have also been shown to have a marked impact on the final concentration of this compound in the extracted essential oil.
Phenological Stages and Plant Age Effects
The developmental stage of a plant plays a crucial role in the biosynthesis and accumulation of secondary metabolites like this compound. Research on Pelargonium graveolens has shown that the chemical composition of its essential oil, including the concentration of this compound, varies significantly across different phenological stages such as vegetative, floral budding, full flowering, and post-flowering. researchgate.netmdpi.comnih.gov
In one study, the essential oil yield of Pelargonium graveolens was found to be highest during the flowering stage (0.18%) and lowest at the floral budding stage (0.14%). researchgate.net While this particular study did not specifically report on this compound concentrations, it highlights the general principle that the plant's life cycle stage dictates the profile of its volatile compounds. Another study on three cultivars of rose-scented geranium ('Bourbon', 'CIM-Pawan', and 'Bio-G-171') found variations in this compound content based on the time of harvest throughout the day, which is another aspect of phenological influence. horticultureresearch.net For instance, in the 'Bourbon' cultivar, the percentage of this compound was highest in the sample harvested in the evening. horticultureresearch.net
Furthermore, the age of plant tissues can affect the composition of essential oils. In rose geranium, it has been observed that the levels of certain compounds like geraniol (B1671447) and linalool (B1675412) decrease in older leaves, while others remain constant. usamv.ro This suggests that the enzymatic machinery responsible for producing these compounds may change as the plant ages, which could also impact the levels of this compound.
**Table 1: Effect of Phenological Stage on Essential Oil Composition of *Pelargonium graveolens***
| Phenological Stage | Identified Compounds | Monoterpene Hydrocarbons (%) | Oxygenated Monoterpenes (%) | Sesquiterpene Hydrocarbons (%) |
| Vegetative | 52 | 20.84 | 39.08 | 25.41 |
| Beginning of Flowering | 51 | 18.63 | 35.1 | 30.19 |
| Full Flowering | 55 | 17.99 | 41.31 | 24.25 |
| Data sourced from a study on the chemical profiling of Pelargonium graveolens essential oils. nih.gov |
Post-Harvest Processing Effects on Volatile Compound Composition (e.g., Drying Methods)
The method used to dry plant material after harvesting can significantly alter the composition of its essential oil. A study on Pelargonium graveolens investigated the effects of different drying methods—fresh, shade-drying, sun-drying, and oven-drying at 30°C and 60°C—on the essential oil constituents.
The results indicated that increasing the drying temperature from 30°C to 60°C led to a significant increase in the content of this compound. Specifically, the concentration of this compound was 0.99% in the essential oil from fresh plants, and it rose to 4.52% in plants oven-dried at 60°C. This suggests that thermal processing can either promote the biosynthesis of this compound or lead to the degradation of other, more volatile compounds, thereby increasing the relative concentration of this compound.
Conversely, shade-drying was found to be the most suitable method for preserving high levels of other important compounds like citronellol, geraniol, and linalool. mdpi.com Therefore, the choice of drying method must be carefully considered depending on the desired chemical profile of the final essential oil product.
**Table 2: Influence of Drying Method on this compound Content in *Pelargonium graveolens***
| Drying Method | This compound (%) |
| Fresh Plant | 0.99 |
| Shade-Drying | Not specified |
| Sun-Drying | Not specified |
| Oven-Drying (30°C) | Not specified |
| Oven-Drying (60°C) | 4.52 |
| Data adapted from a study on the effects of different drying methods on Pelargonium graveolens essential oil. |
Influence of Exogenous Elicitors on Secondary Metabolite Biosynthesis (e.g., Phytohormones like Cytokinins, Methyl Jasmonate, Abscisic Acid)
The biosynthesis of secondary metabolites in plants can be influenced by the application of exogenous elicitors, which are compounds that trigger defense responses and can modulate various metabolic pathways. benthamopen.com Phytohormones such as cytokinins, methyl jasmonate, and abscisic acid have been studied for their effects on the essential oil composition of aromatic plants. ajfand.netnih.gov
Cytokinins: In a study on two varieties of rose geranium (Pelargonium graveolens L.), the application of cytokinin (CK) was found to influence the biosynthesis of essential oils. usamv.roresearchgate.net Specifically, a high concentration of cytokinin (886.4 µM) combined with simulated wounding led to an increase in linalool and this compound in the 'Bourbon' and 'Madagascar' types, respectively. usamv.roresearchgate.netresearchgate.netresearchgate.net This indicates that cytokinins can play a role in upregulating the pathways leading to the formation of these compounds, particularly under stress conditions.
Methyl Jasmonate (MeJA): Methyl jasmonate is a well-known elicitor that can induce the production of various secondary metabolites. benthamopen.comthegoodscentscompany.comscience.gov In a study on simulated hail-damaged rose geranium, the application of MeJA at a concentration of 10 mM was found to partially improve the content of geraniol esters, a group of compounds that includes this compound. ajfand.netresearchgate.net Although the study did not report a statistically significant increase for this compound specifically, it did note that geraniol esters, in general, were positively affected. ajfand.netresearchgate.netumn.edu
Abscisic Acid (ABA): Abscisic acid is another phytohormone involved in plant stress responses. frontiersin.org In the same study on simulated hail-damaged rose geranium, the application of ABA at 150 µM did not result in a statistically different content of this compound compared to the control. ajfand.net However, there was a positive correlation observed between the use of 150 µM ABA (applied for 7 days) and the content of geranyl butyrate (B1204436) and this compound. ajfand.net This suggests a potential, albeit not consistently significant, influence of ABA on the biosynthesis of these esters.
Table 3: Effect of Exogenous Elicitors on this compound and Related Compounds in Rose Geranium
| Elicitor | Concentration | Effect on this compound/Geraniol Esters |
| Cytokinin (CK) | 886.4 µM | Increased this compound in 'Madagascar' type with wounding. usamv.roresearchgate.net |
| Methyl Jasmonate (MeJA) | 10 mM | Partially improved geraniol esters. ajfand.netresearchgate.net |
| Abscisic Acid (ABA) | 150 µM | No statistically significant difference, but a positive correlation was observed. ajfand.net |
| Data compiled from studies on the effects of phytohormones on rose geranium essential oil biosynthesis. usamv.roajfand.netresearchgate.netresearchgate.net |
Biosynthesis Pathways and Genetic Regulation of Geranyl Tiglate
Precursor Metabolites and Isoprenoid Biosynthesis Pathways
The journey to synthesizing geranyl tiglate begins with the production of fundamental five-carbon (C5) building blocks, which are assembled into the ten-carbon (C10) backbone of geraniol (B1671447). This process is deeply integrated within the broader network of isoprenoid biosynthesis.
The universal precursor for all monoterpenes, including the geraniol moiety of this compound, is Geranyl Pyrophosphate (GPP). nih.govmdpi.comgoogle.comresearchgate.netpnas.orgoup.com GPP is a C10 intermediate formed from the head-to-tail condensation of two C5 isoprenoid units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org This reaction is a critical branch point in isoprenoid metabolism, directing carbon flux towards the synthesis of the vast family of monoterpenoids. nih.govgoogle.com Once formed, GPP serves as the direct substrate for a class of enzymes known as monoterpene synthases, which catalyze its conversion into a diverse array of linear and cyclic monoterpenes. google.comresearchgate.net In the case of this compound biosynthesis, GPP is first converted to geraniol before undergoing esterification.
In plants, the C5 precursors IPP and DMAPP are synthesized through two distinct pathways: the cytosolic Mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comoup.comnih.gov The biosynthesis of monoterpenes, which are derived from GPP, predominantly occurs in the plastids and utilizes precursors from the MEP pathway. mdpi.comresearchgate.net This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and involves a series of seven enzymatic steps to produce IPP and DMAPP. nih.gov
Specialized plant structures, such as glandular trichomes, are often the primary sites for the synthesis of high concentrations of monoterpenes and their derivatives. osti.govwsu.eduoup.com Research on plants like peppermint and Stevia rebaudiana has shown that the MEP pathway is highly active in these trichomes to supply the necessary precursors for monoterpene production. researchgate.netosti.govwsu.edu The high metabolic flux through the MEP pathway in these specialized tissues is crucial for the copious formation of monoterpenoids. wsu.edu
While the MEP pathway is the primary source of precursors for monoterpenes, the two isoprenoid pathways are not entirely isolated. nih.gov A growing body of evidence points to metabolic "crosstalk" between the plastidial MEP and the cytosolic MVA pathways, involving the transport of common intermediates like IPP across the plastid membrane. oup.comresearchgate.netbiorxiv.org
Although the MVA pathway is mainly responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30) in the cytosol, under certain conditions, MVA-derived intermediates can be transported into the plastids and contribute to monoterpene biosynthesis. researchgate.netoup.com Conversely, MEP-derived precursors can be exported to the cytosol. researchgate.net Studies have shown that while the transport of MVA-derived GPP precursors from the cytosol to the plastid appears to be limited, the exchange of C5 units does occur. researchgate.netresearchgate.net This interplay suggests a flexible and integrated metabolic network, though the MEP pathway remains the principal driver for the GPP used in monoterpene formation. researchgate.netoup.com
Integration within the 2C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway in Glandular Trichomes
Enzymatic Steps and Gene Expression in this compound Formation
The assembly of this compound from its precursors is governed by the coordinated action of specific enzymes, whose expression is under tight genetic control.
The formation of GPP is catalyzed by the enzyme Geranyl Pyrophosphate Synthase (GPPS), a short-chain prenyltransferase. nih.govmdpi.com GPPS facilitates the crucial condensation reaction between DMAPP and IPP. nih.govwikipedia.org This enzyme belongs to a family of prenyltransferases that create precursors of different lengths, such as Farnesyl Pyrophosphate (FPP; C15) and Geranylgeranyl Pyrophosphate (GGPP; C20). nih.gov The specificity of GPPS ensures the production of the C10 GPP needed for monoterpene synthesis. GPPS can exist as a homodimer or a heterodimer, and its activity is a key regulatory point controlling the flow of precursors into the monoterpenoid family. nih.govmdpi.com The expression of GPPS genes is often highest in tissues that actively produce monoterpenes, such as flowers and glandular trichomes. mdpi.com
The final step in the formation of this compound is the esterification of the alcohol geraniol with tiglic acid (an unsaturated short-chain carboxylic acid). This reaction is catalyzed by a type of enzyme known as an acyltransferase, specifically an alcohol acyltransferase (AAT). researchgate.netmdpi.com These enzymes transfer an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor. cjnmcpu.com In the context of this compound synthesis, an uncharacterised acyltransferase would utilize a tiglyl-CoA donor and geraniol as the alcohol substrate.
Studies on various plants have identified acyltransferases responsible for creating a wide range of volatile esters, including other geranyl esters like geranyl acetate (B1210297) and geranyl propionate (B1217596). researchgate.netashs.org For example, research on globe amaranth (B1665344) suggests that specific acyltransferases are responsible for the formation of different groups of esters. ashs.org The expression of these acyltransferase genes is often regulated by developmental cues and can be induced by factors like jasmonates, which are plant hormones involved in defense responses. umn.eduajfand.net The specific acyltransferase that synthesizes this compound remains to be definitively identified and characterized in most species, but it is a critical component for the production of this specific flavor and fragrance compound.
Role of Geranyl Pyrophosphate Synthase Activity
Metabolic Flux and Pathway Branching Leading to this compound
The biosynthesis of this compound is a specialized process occurring at a metabolic branch point where the precursor, geraniol, is directed towards esterification. This process is highly dependent on the organism, specific tissue types, and the presence of requisite enzymes that control the flow of metabolites.
Biotransformation of Geraniol into Geranyl Esters
This compound is a monoterpene ester formed through the esterification of geraniol with tiglic acid. This conversion is a critical step in the diversification of monoterpenoids in many organisms, particularly aromatic plants. The biotransformation of the alcohol geraniol into its various ester forms, including this compound, is primarily catalyzed by specific enzymes.
In engineered microbial systems and plant extracts, this transformation is often achieved through lipase-mediated esterification. acs.orgresearchgate.net Lipases are enzymes that can catalyze the formation of esters from an alcohol and a carboxylic acid. Studies have demonstrated that immobilized lipases can be used in biphasic systems to efficiently convert geraniol and various carboxylates into geranyl esters with high conversion rates. acs.org For instance, the enzymatic esterification of geraniol with different acids has achieved over 90% conversion under optimized conditions. researchgate.net
Within plants, the biosynthesis of volatile esters is typically catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. In the context of this compound, an AAT would use tiglyl-CoA and geraniol as substrates. Engineering E. coli with a heterologous mevalonate pathway, a geraniol synthase (GES), and an alcohol acyltransferase (AAT) has successfully led to the production of geranyl acetate, demonstrating the feasibility of this pathway for producing geranyl esters. nih.gov This esterification step is crucial as it can protect the geraniol from further metabolism by endogenous enzymes and increase the final product titer. nih.gov The biotransformation of geraniol is not limited to acetylation; various geranyl esters, including geranyl butyrate (B1204436), geranyl formate, and this compound, are derived from this precursor in aromatic plants. ajfand.netresearchgate.net
Table 1: Research Findings on Geraniol Biotransformation
| Organism/System | Enzyme/Method | Product(s) | Key Finding | Reference |
|---|---|---|---|---|
| Engineered Escherichia coli | Immobilized Lipase (B570770) | Geranyl Butyrate, Geranyl Hexanoate | Achieved >90% conversion of geraniol to esters in an optimized enzymatic step. Produced 0.59 g/L geranyl butyrate. | acs.orgresearchgate.net |
| Engineered Escherichia coli | Alcohol Acyltransferase (AAT) from Rosa hybrida | Geranyl Acetate | Esterification prevented geraniol bioconversion into other monoterpenoids, improving product specificity and achieving a high titer of 4.8 g/L. | nih.gov |
| Saccharomyces cerevisiae | Alcohol Acetyltransferase (ATF1, ATF2) | Geranyl Acetate, Citronellyl Acetate | Deletion of ATF1 and ATF2 genes drastically reduced the formation of terpenyl acetates from geraniol. | mdpi.com |
| Pelargonium graveolens | Endogenous Enzymes | Geranyl Formate, Geranyl Butyrate, this compound | These esters are naturally derived from the biotransformation of geraniol within the plant. | ajfand.netresearchgate.net |
Distinct Chemotypes and Biosynthetic Divergence in Pelargonium graveolens
Pelargonium graveolens (rose-scented geranium) provides a clear example of metabolic pathway divergence leading to the specialized production of certain monoterpenoids. Natural populations of P. graveolens exhibit distinct chemotypes, which are phenotypes characterized by a stable and dominant volatile chemical profile. nih.govub.edu These chemotypes preferentially accumulate either acyclic monoterpene alcohols like geraniol and (-)-citronellol, or cyclic p-menthanes like (-)-isomenthone. nih.govresearchgate.net
All these monoterpenes originate from a common precursor, geranyl diphosphate (GDP), which is synthesized via the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. nih.govub.edu However, the metabolic flux from GDP diverges into functionally independent pathways. nih.gov
In the geraniol-rich chemotype, the metabolic pathway is strongly directed towards the synthesis of geraniol and its subsequent derivatives. This results in a significant reduction in the accumulation of cyclic p-menthanes. nih.govoup.com Crucially, these geraniol-rich lines show a high degree of enrichment of various geranyl esters, with geranyl formate, geranyl acetate, and this compound being principal components. nih.govub.eduoup.com This indicates that in this chemotype, not only is the flux directed to geraniol, but there is also significant enzymatic activity (likely from alcohol acyltransferases) that channels geraniol into its esterified forms, including this compound. mdpi.comnih.gov In contrast, the citronellol-rich chemotype accumulates citronellol (B86348) and its corresponding esters, while the isomenthone-rich chemotype accumulates p-menthanes with a near complete absence of geraniol and its esters. nih.gov
Table 2: Major Volatile Components in Different Pelargonium graveolens Chemotypes
| Chemotype | Primary Accumulated Compound(s) | Characteristic Minor/Enriched Compounds | Reference |
|---|---|---|---|
| Geraniol-rich | Geraniol (~50.5%) | High enrichment of geranyl esters (formate, acetate, tiglate ) | nih.govub.eduoup.com |
| (-)-Citronellol-rich | (-)-Citronellol | High enrichment of citronellyl esters | nih.gov |
| (-)-Isomenthone-rich | (-)-Isomenthone | Higher levels of other p-menthanes (limonene, (+)-menthone) | nih.gov |
Molecular and Genetic Regulation of this compound Biosynthesis
The production of this compound is controlled at the genetic level through the expression of specific biosynthetic and regulatory genes. Modern molecular techniques have been instrumental in uncovering the complex networks that govern the flow of precursors and the final enzymatic steps in its formation.
Transcriptomic and Genomic Studies for Pathway Discovery
Transcriptomic and genomic analyses are powerful tools for identifying the genes responsible for the biosynthesis of specialized metabolites like this compound. By sequencing the expressed genes (transcriptome) in tissues that produce these compounds, such as the glandular trichomes of P. graveolens, researchers can identify candidate genes. nih.gov
A significant discovery in P. graveolens was the identification of a cytosolic pathway for the biosynthesis of geraniol. nih.gov This finding challenges the conventional model where monoterpene synthesis is confined to the plastids. Research has shown that geraniol and citronellol biosynthesis in the cytosol of glandular trichomes involves a Nudix hydrolase, named PgNdx1. This enzyme converts geranyl diphosphate (GDP) into geranyl monophosphate (GP). nih.gov This GP is the likely immediate precursor that is then dephosphorylated to geraniol before being esterified to form compounds like this compound. Chemotypes rich in geraniol accumulate high levels of GP, supporting the role of this cytosolic pathway. nih.gov
Furthermore, transcriptomic studies in various aromatic plants have helped to identify entire families of genes involved in terpenoid biosynthesis. These include genes for the MEP and mevalonic acid (MVA) pathways which produce the basic building blocks, as well as terpene synthases (TPS) that create the monoterpene skeletons, and alcohol acyltransferases (AATs) that perform the final esterification step. frontiersin.orgnih.gov For example, integrated metabolomic and transcriptomic analysis in Lonicera japonica identified key genes in the MEP and MVA pathways, such as DXS and GGPPS, whose expression patterns correlated with the production of terpenoids. nih.gov Genome-wide studies help to identify and characterize entire gene families, such as the geranylgeranyl pyrophosphate synthase (GGPS) family, which is critical for providing precursors for all terpenes. nih.gov
Regulatory Responses to Biotic and Abiotic Stresses
The biosynthesis of essential oils, including this compound, is a dynamic process that responds to both internal developmental cues and external environmental stresses. usamv.roresearchgate.net Plants modulate the production of these secondary metabolites as a defense mechanism against herbivores (biotic stress) and to cope with adverse conditions like wounding, drought, or extreme temperatures (abiotic stress). nih.govmdpi.com These responses are often mediated by phytohormones that act as signaling molecules. usamv.robiorxiv.org
Studies on P. graveolens have shown that the application of phytohormone-based biostimulants and elicitors can significantly alter the profile of essential oil components.
Cytokinin (CK): The application of cytokinin has been shown to improve essential oil biosynthesis. In one study, a high concentration (886.4 µM) of cytokinin increased the content of this compound in the Madagascar-type variety of P. graveolens, particularly following simulated wounding. usamv.roresearchgate.net
Methyl Jasmonate (MeJA) and Abscisic Acid (ABA): These are well-known stress-related hormones. Jasmonate is particularly upregulated by wounding stress and is directly involved in terpene biosynthesis. ajfand.net In experiments comparing the effects of MeJA and ABA on hail-damaged geranium, the application of both elicitors was positively correlated with the production of geranyl esters, including geranyl butyrate and this compound. ajfand.net This suggests that stress signaling pathways can actively channel metabolic flux towards the synthesis of these defensive compounds.
Table 3: Effect of Elicitors on Geranyl Ester Biosynthesis in P. graveolens
| Elicitor/Stress | Plant Variety | Observed Effect | Reference |
|---|---|---|---|
| Cytokinin (CK) (886.4 µM) + Wounding | Madagascar-type | Increased content of this compound. | usamv.roresearchgate.net |
| Abscisic Acid (ABA) (150 µM) | Reunion-type (Simulated hail damage) | Positively correlated with increased geranyl butyrate and this compound. | ajfand.net |
| Methyl Jasmonate (MeJA) (10 mM) | Reunion-type (Simulated hail damage) | Positively correlated with increased geranyl butyrate and this compound. | ajfand.net |
Advanced Synthetic Methodologies for Geranyl Tiglate in Research
Enzymatic Synthesis Strategies
Enzymatic synthesis, particularly using lipases, has emerged as a highly effective and specific method for producing esters like geranyl tiglate. These biocatalysts offer mild reaction conditions and high selectivity, making them ideal for synthesizing sensitive and high-value compounds.
The primary enzymatic route to this compound is the direct esterification of its constituent alcohol, geraniol (B1671447), and the unsaturated carboxylic acid, tiglic acid. Lipases are the catalysts of choice for this transformation due to their proficiency in catalyzing ester bond formation.
Research has demonstrated the feasibility of this reaction using specific and robust enzymes. In a notable study, the direct esterification of geraniol and tiglic acid was catalyzed by Candida antarctica lipase (B570770) fraction B (CAL-B). researchgate.net The reaction, conducted in a hexane (B92381) solvent system, successfully produced this compound, achieving a conversion of 17% after 48 hours. researchgate.net CAL-B is a widely utilized and powerful biocatalyst in organic synthesis, known for its high catalytic efficiency in esterification and transesterification reactions. srce.hr While the reported yield for this compound is modest, it confirms the viability of the biocatalytic pathway and establishes a baseline for further optimization. researchgate.net Other studies involving the esterification of geraniol with different carboxylic acids have shown that lipases like CAL-B are suitable catalysts for the synthesis of short-chain flavor esters. srce.hr
Achieving high conversion yields in enzymatic esterification hinges on the careful optimization of various reaction parameters. While specific optimization studies for this compound are not extensively detailed in the literature, the principles derived from the synthesis of other geranyl esters provide a clear roadmap for enhancing its production. The performance of geranyl ester synthesis is critically influenced by the biocatalyst origin, acyl donor properties, substrate concentrations, temperature, and water activity. srce.hrresearchgate.net
Enzyme Source: The choice of lipase is paramount. Lipases from different microbial sources exhibit varying degrees of activity and stability. For geraniol esterification, immobilized lipases such as Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus) are frequently employed, often demonstrating high conversion rates (80-100%) for various acyl donors. nih.gov Lipases from Mucor miehei and Pseudomonas fluorescens have also proven effective in synthesizing geranyl esters. dss.go.thchemrxiv.org
Acyl Donor and Substrate Molar Ratio: The properties of the acyl donor (tiglic acid) and the molar ratio of geraniol to tiglic acid are critical. In many lipase-catalyzed esterifications, an equimolar substrate ratio (1:1) is found to be optimal. nih.gov However, in some cases, using an excess of one substrate can shift the reaction equilibrium toward the product. For instance, in the synthesis of geranyl oleate, a 5:1 molar ratio of geraniol to oleic acid maximized the yield. nih.gov Conversely, high concentrations of short-chain acids can sometimes lead to enzyme inhibition. dss.go.th
Reaction Temperature: Temperature affects both the reaction rate and the enzyme's stability. For many geranyl ester syntheses, optimal temperatures are found in the range of 35–60 °C. nih.govnih.govnih.gov For example, the synthesis of geranyl butyrate (B1204436) using Candida rugosa lipase was optimal at 35 °C, while geranyl acetate (B1210297) synthesis using Novozym 435 achieved high conversion at 60 °C. nih.govresearchgate.net Temperatures above this range can lead to irreversible deactivation of the enzyme. dss.go.th
Water Activity: Water is a byproduct of esterification, and its presence can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield. In organic solvent systems, controlling water activity is crucial. Methods such as membrane pervaporation can be used to selectively remove water from the reaction mixture, which has been shown to increase reaction rates by 150% and drive the conversion to 100% in geranyl acetate synthesis. nih.gov In some cases, a small initial amount of water is necessary to maintain the essential water layer on the enzyme for catalytic activity, but excess water generally decreases the conversion rate. dss.go.thnih.gov
The following interactive table summarizes key parameters and their typical optimal ranges as investigated in the synthesis of various geranyl esters, which can be applied to optimize this compound production.
| Parameter | Typical Range/Condition Investigated | General Impact on Geranyl Ester Synthesis | Reference Example (Ester) |
|---|---|---|---|
| Enzyme Source | Candida antarctica, Thermomyces lanuginosus, Mucor miehei, Pseudomonas sp. | Determines catalytic efficiency and stability. Immobilized forms (e.g., Novozym 435) are often preferred for reusability and stability. | Novozym 435 & Lipozyme TL IM (Oleate, Laurate) nih.gov |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | Affects reaction equilibrium. An excess of alcohol can increase conversion, but an excess of acid can cause inhibition. | 5:1 (Geranyl Oleate) nih.gov, 1:1 (Geranyl Alkanoates) nih.gov |
| Reaction Temperature | 25 - 70 °C | Increases reaction rate up to an optimum, beyond which enzyme denaturation occurs. | 35 °C (Geranyl Butyrate) nih.gov, 50 °C (Geranyl Butyrate) nih.gov |
| Water Activity | Solvent-free or controlled water content (0-20%) | Low water activity favors ester synthesis. Excess water promotes hydrolysis, reducing yield. | 10% added water (Geranyl Butyrate) nih.gov, Water removal increased conversion to 100% (Geranyl Acetate) nih.gov |
| Enzyme Loading | 5 - 50% (w/w of reactants) | Higher enzyme concentration generally increases the reaction rate, up to a point where it is no longer the limiting factor. | 10 wt% (Geranyl Oleate) nih.gov, 15% (w/w) (Geranyl Butyrate) nih.gov |
Understanding the reaction mechanism and kinetics is fundamental for designing efficient bioreactors and scaling up production. The enzymatic synthesis of esters by lipases, including the formation of this compound, is widely accepted to follow a Ping-Pong Bi-Bi mechanism. chemrxiv.org
In this mechanism, the lipase (E) first reacts with the acyl donor (in this case, tiglic acid) to form an acyl-enzyme intermediate complex, releasing the first product (water). This is the acylation step. Subsequently, the alcohol (geraniol) binds to the acyl-enzyme complex and acts as a nucleophile, attacking the intermediate. This deacylation step results in the release of the final ester product (this compound) and the regeneration of the free enzyme. nih.gov
Kinetic studies on the synthesis of analogous esters, such as geranyl acetate and geranyl butyrate, have provided valuable insights. For instance, detailed QM/MM (Quantum Mechanics/Molecular Mechanics) mechanistic studies on geranyl butyrate synthesis identified the nucleophilic attack in the deacylation step as the rate-limiting step of the entire process, with a calculated free energy barrier of 14.0 kcal/mol. nih.gov In other studies, kinetic models have been developed that account for factors like substrate inhibition, which can occur at high concentrations of either the alcohol or the acid. nih.gov The activation energy for the lipase-catalyzed synthesis of geranyl acetate has been determined to be 16 kJ/mol, indicating a relatively low energy barrier for the reaction to proceed once the enzyme-substrate complex is formed. nih.gov These findings underscore the efficiency of lipase catalysis and provide a robust framework for modeling the synthesis of this compound.
Optimization of Biocatalytic Parameters (e.g., Enzyme Source, Acyl Donor Properties, Substrate Molar Ratio, Reaction Temperature, Water Activity)
Academic Rationale for Utilizing Biosynthetic Approaches over Conventional Chemical Synthesis
The preference for enzymatic and biosynthetic methods over conventional chemical synthesis for producing flavor esters like this compound is supported by a strong academic and industrial rationale grounded in the principles of green chemistry and market demands. researchgate.netnih.gov
Mild Reaction Conditions: Traditional chemical esterification often requires harsh conditions, such as high temperatures, high pressures, and the use of strong acid catalysts (e.g., sulfuric acid). researchgate.net These conditions can lead to undesirable side reactions, such as the degradation of thermally sensitive molecules like geraniol, isomerization, or polymerization, resulting in lower product purity and yield. In contrast, enzymatic catalysis proceeds under mild conditions (moderate temperatures and atmospheric pressure), preserving the structural integrity of the substrates and products. dss.go.thnih.gov
High Specificity and Selectivity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity. researchgate.net This high specificity minimizes the formation of unwanted byproducts, simplifying downstream purification processes and reducing waste. This is particularly important for unsaturated compounds like this compound, where chemical catalysts might induce unwanted reactions at the double bonds.
Environmental Sustainability: Biosynthetic routes are considered environmentally benign or "green." researchgate.net They avoid the use of toxic and corrosive inorganic catalysts and often reduce the reliance on volatile organic solvents. nih.gov Some enzymatic syntheses can even be performed in solvent-free systems, where one of the liquid substrates acts as the reaction medium, further enhancing the process's green credentials. chemrxiv.orgnih.gov
"Natural" Product Labeling: A significant market driver for enzymatic synthesis is product labeling. According to regulations in major markets like the United States and the European Union, flavor and fragrance compounds produced via biotechnological processes (using enzymes or microbes) can be classified as "natural." srce.hrresearchgate.net These "natural" esters command a higher market price and are preferred by consumers over their "synthetic" counterparts produced via chemical routes.
Reduced Energy Consumption: The mild operating temperatures of enzymatic reactions translate to lower energy consumption compared to the high-temperature requirements of conventional chemical synthesis, leading to more cost-effective and sustainable industrial processes. frontiersin.org
State of the Art Analytical Techniques and Methodologies for Geranyl Tiglate
Chromatographic Separation and Detection Techniques
Chromatographic techniques are fundamental to the separation of geranyl tiglate from other components within a sample, a crucial step for its accurate analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. derpharmachemica.commdpi.com It combines the powerful separation capabilities of gas chromatography with the precise mass detection of mass spectrometry, allowing for both qualitative and quantitative analysis. japsonline.com In a typical GC-MS analysis of essential oils, the sample is injected into the GC system, where it is vaporized and carried by a carrier gas through a long, thin column. The separation is often performed on a fused silica (B1680970) capillary column, such as a VF-5ms or HP-5, which separates compounds based on their boiling points and interactions with the stationary phase. derpharmachemica.comjapsonline.com
Following separation in the GC column, the individual compounds enter the mass spectrometer. There, they are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). japsonline.com The resulting mass spectrum is a unique fingerprint for each compound, which can be compared against spectral libraries like NIST and Wiley for identification. japsonline.com The qualitative and quantitative analysis of essential oils, including the determination of this compound, is often carried out using GC-MS. japsonline.combgci.org For instance, in the analysis of Pelargonium graveolens essential oil, GC-MS has been used to identify and quantify dozens of compounds, with this compound being a consistently reported constituent. derpharmachemica.comderpharmachemica.comresearchgate.net The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of this compound. japsonline.com
High-Resolution Gas Chromatography (HRGC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
For highly complex samples where standard GC-MS may not provide sufficient separation, high-resolution gas chromatography (HRGC) and comprehensive two-dimensional gas chromatography (GC×GC) offer enhanced analytical power. GC×GC, in particular, has emerged as a powerful tool for the analysis of intricate mixtures like essential oils and food aromas. maxapress.commdpi.com This technique utilizes two different chromatographic columns with distinct stationary phases connected by a modulator. mdpi.com This setup provides a much higher separation capacity compared to single-column GC, allowing for the resolution of co-eluting compounds that would otherwise overlap. gcms.cz
The application of GC×GC has been demonstrated in the analysis of various complex volatile profiles, such as those found in beer and wine. uliege.beresearchgate.net For example, a study on fruity beers used SPME-GC×GC-MS to differentiate their volatile organic compound (VOC) profiles, highlighting the technique's ability to separate and identify a wide range of compounds. uliege.be Similarly, the analysis of Nebbiolo-based wine volatiles during aging was successfully carried out using HS-SPME coupled with GC×GC-TOFMS, enabling the simultaneous analysis of over 130 compounds. researchgate.net The enhanced separation power and sensitivity of GC×GC make it particularly suitable for detecting minor components like this compound in complex matrices. mdpi.com
Advanced Mass Spectrometry Coupling (e.g., Time-of-Flight Mass Spectrometry (TOFMS))
The coupling of advanced mass spectrometry detectors, such as Time-of-Flight Mass Spectrometry (TOFMS), with GC and GC×GC systems further enhances analytical capabilities. TOFMS is a method where the mass-to-charge ratio of an ion is determined by measuring the time it takes to travel a known distance. wikipedia.org A key advantage of TOFMS is its high acquisition speed and the ability to provide full-spectrum data, which is especially beneficial for the fast-eluting peaks generated in GC×GC. gcms.cznih.gov
The combination of GC×GC with high-resolution TOFMS (HR-TOFMS) has proven to be a highly effective method for analyzing the complex composition of essential oils. nih.gov This technique provides both high separation power and accurate mass measurements, facilitating unambiguous compound identification. nih.gov In the analysis of rose essential oils, GC×GC–HR-TOFMS was used to reliably identify discriminative volatile compounds. nih.gov The stability of the mass scale and the high resolving power of TOFMS also allow for excellent mass accuracy, which is crucial for the correct identification of isomers and compounds with similar fragmentation patterns. colostate.edu The spectral continuity of TOFMS is advantageous in deconvoluting co-eluting peaks, leading to more accurate area percent calculations even in complex chromatograms. gcms.cz
Sample Preparation and Extraction Techniques for Volatile Compounds
The choice of sample preparation and extraction technique is critical for the accurate analysis of volatile compounds like this compound, as it directly impacts the yield and composition of the extracted analytes.
Headspace Solid-Phase Microextraction (HS-SPME) Method Development and Optimization
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile compounds from various matrices. acs.org This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. acs.org The volatile compounds partition between the sample matrix and the fiber coating. After extraction, the fiber is directly desorbed into the GC injector for analysis. mdpi.com
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. acs.org Different fiber coatings, such as Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), exhibit different selectivities for various analytes. researchgate.netakjournals.com Optimization of these parameters is crucial for developing a robust and sensitive method. For instance, in the analysis of volatile compounds from Tillandsia xiphioides flowers, a face-centered central composite design was used to optimize the HS-SPME conditions, leading to the identification of 30 compounds, including this compound. acs.orgacs.org HS-SPME coupled with GC-MS has been successfully applied to analyze scent profiles from human skin and the volatile components of various plant materials. mdpi.com
Hydrodistillation (HD) and Microwave-Assisted Hydrodistillation (MAHD)
Hydrodistillation (HD) is a traditional and widely used method for extracting essential oils from plant materials. derpharmachemica.comarabjchem.org The process involves boiling the plant material in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil, being immiscible with water, is then separated.
A more modern and efficient alternative to conventional HD is Microwave-Assisted Hydrodistillation (MAHD). derpharmachemica.comderpharmachemica.com MAHD utilizes microwave energy to heat the water and plant material, leading to a faster extraction process and often a higher yield of essential oil. derpharmachemica.comresearchgate.net Studies comparing HD and MAHD for the extraction of essential oils from Pelargonium graveolens have shown that MAHD can significantly reduce extraction time and increase the yield of certain compounds. derpharmachemica.com For example, one study reported a higher yield of this compound with MAHD (2.95%) compared to HD (1.67%). derpharmachemica.com The composition of the essential oil can vary depending on the extraction method used. mdpi.comnih.gov
Below is a data table summarizing the percentage of this compound found in Pelargonium graveolens essential oil using different extraction methods, as reported in various studies.
| Extraction Method | Plant Part | This compound (%) | Reference |
| Hydrodistillation (HD) | Leaves | 2.43 | derpharmachemica.com |
| Microwave-Assisted Hydrodistillation (MAHD) | Leaves | 2.27 | derpharmachemica.com |
| Hydrodistillation (HD) | Leaves | 1.30 | derpharmachemica.com |
| Microwave-Assisted Hydrodistillation (MAHD) | Leaves | 1.54 | derpharmachemica.com |
| Hydrodistillation (HD) | Leaves | 1.67 | derpharmachemica.com |
| Microwave-Assisted Hydrodistillation (MAHD) | Leaves | 2.95 | derpharmachemica.com |
| Hydrodistillation (HD) | Leaves | 1.97 | mdpi.comnih.gov |
| Dynamic Headspace (Peat adsorbent) | Leaves | 8.21 | mdpi.comnih.gov |
| Hydrodistillation (HD) | - | 1.52 | japsonline.com |
| Hydrodistillation (HD) | Leaves | 4.99 | researchgate.net |
| Hydrodistillation (HD) | Aerial Parts | 0.99-4.52 |
Adsorbent-Based Extraction Techniques (e.g., Porapak Q, Peat)
The extraction of volatile compounds like this compound from plant material is a critical first step in its analysis. Adsorbent-based methods, particularly dynamic headspace sampling, are widely employed to capture these volatiles without the thermal degradation that can occur with methods like hydrodistillation. mdpi.comnih.gov In this technique, an inert gas purges the volatile compounds from the sample headspace, which are then trapped onto a solid adsorbent material. mdpi.com
Commonly used adsorbents include synthetic porous polymers like Porapak Q and natural materials such as peat. researchgate.netresearchgate.net Research comparing these adsorbents for the extraction of volatiles from Geranium (Pelargonium graveolens L' Herit) leaves has revealed significant differences in their efficiency for specific compounds. mdpi.comresearchgate.net
One study systematically compared dynamic headspace using Porapak Q (HSD-P) and peat (HSD-T) with traditional hydrodistillation (HD). The results indicated that the choice of extraction method significantly alters the chemical profile of the resulting extract. mdpi.comresearchgate.net Specifically for this compound, dynamic headspace with peat as the adsorbent proved to be markedly more effective.
Detailed Research Findings: A comparative analysis demonstrated that dynamic headspace with peat (HSD-T) yielded the highest percentage of this compound (8.21%). mdpi.comresearchgate.net This was substantially higher than the yields obtained through hydrodistillation (1.97%) and dynamic headspace with Porapak Q (0.93%). mdpi.com The study concluded that peat is a superior adsorbent for this compound compared to the commercially standard Porapak Q, highlighting the importance of the adsorbent's organic fraction in the adsorption of volatile organic compounds (VOCs). mdpi.comresearchgate.net
Table 1: Comparison of Extraction Methods for this compound from Pelargonium graveolens
| Extraction Method | Abbreviation | This compound Yield (%) |
|---|---|---|
| Dynamic Headspace with Peat | HSD-T | 8.21 |
| Hydrodistillation | HD | 1.97 |
| Dynamic Headspace with Porapak Q | HSD-P | 0.93 |
Data sourced from Niculau et al., 2020. mdpi.comresearchgate.net
Spectroscopic Characterization Methods (e.g., Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Chemical Fingerprinting)
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, with absorption peaks corresponding to the vibrational frequencies of specific chemical bonds and functional groups. universallab.org In the analysis of geranium essential oil, which contains this compound, FTIR spectra reveal significant bands that correspond to the primary chemical classes present. dergipark.org.tr For instance, the presence of esters, alcohols, and alkenes, which constitute this compound and other co-occurring terpenes, can be confirmed. dergipark.org.trbotanyjournals.com
Table 2: Significant FTIR Spectral Bands in Geranium Essential Oil
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |
|---|---|---|
| 3354 | O-H stretching | Alcohols (e.g., Geraniol (B1671447), Citronellol) |
| 2961 | C=C–C ring vibrations | Volatile Compounds |
| 2916 | –C–H, –CH₂ asymmetric stretching | Alkanes |
| 2871 | –C–H, –CH symmetric stretching | Alkanes |
| 1728, 1713 | C=O stretching | Esters (e.g., this compound, Citronellyl formate) |
| 1451 | CH₂/CH₃ bending | Alkanes |
| 1377 | C-H bending | Alkanes |
| 1057 | C-O stretching | Alcohols, Esters |
Data sourced from Çebi, 2021. dergipark.org.tr
Raman Spectroscopy: Raman spectroscopy is a complementary light-scattering technique that provides information on the vibrational modes of molecules. sapub.org When a laser interacts with a sample, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the energy shift corresponding to the molecule's vibrational energy levels. sapub.org For geranium essential oil, Raman spectra show sharp bands that are characteristic of its major components. The C=C stretching and CH₃/CH₂ bending vibrations are particularly prominent. dergipark.org.tr
Table 3: Significant Raman Spectral Bands in Geranium Essential Oil
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |
|---|---|---|
| 1670 | C=C stretching | Alkenes |
| 1455 | CH₃/CH₂ bending | Alkanes |
| 1385 | CH₃ bending (attached to C=C) | Alkenes |
Data sourced from Çebi, 2021. dergipark.org.tr
Data Analysis and Chemometrics for Chemical Fingerprinting and Metabolite Profiling
The large and complex datasets generated by modern analytical instruments, such as Gas Chromatography-Mass Spectrometry (GC-MS) and vibrational spectrometers, necessitate the use of advanced data analysis and chemometric tools. researchgate.netmdpi.com Chemometrics employs multivariate statistics to extract meaningful information from chemical data, enabling robust chemical fingerprinting and metabolite profiling. mdpi.com
Principal Component Analysis (PCA): PCA is a widely used unsupervised pattern recognition technique that reduces the dimensionality of a dataset while retaining most of the original variance. mdpi.comacs.org In the context of this compound analysis, PCA can be applied to GC-MS data from multiple essential oil samples. It allows for the visualization of relationships between samples, making it possible to distinguish between different plant cultivars or geographic origins based on variations in their chemical profiles, including the relative abundance of this compound and other constituents. acs.orgscialert.net For example, PCA biplots can reveal which compounds are responsible for the observed clustering or separation of different sample groups. acs.org
Calibration and Quantitative Models: For quality control purposes, chemometrics can be used to build calibration models that correlate spectroscopic data with reference data from a primary technique like GC-MS. researchgate.net Partial Least Squares (PLS) regression is a common method used to develop such models. researchgate.net By training a PLS model with FTIR or Near-Infrared (NIR) spectra and the corresponding known concentrations of marker compounds like this compound, it becomes possible to rapidly predict the concentration of these compounds in new, unknown samples using spectroscopy alone. researchgate.net Studies on geranium oil have demonstrated that such models can produce good correlation coefficients (R² > 0.90) and low prediction errors, confirming the potential of vibrational spectroscopy combined with chemometrics as a rapid quality control tool. researchgate.net
Other advanced chemometric approaches, such as the tile-based Fisher ratio (F-ratio) analysis, are employed to process highly complex data from techniques like two-dimensional gas chromatography (GC×GC), further enhancing the ability to identify discriminating volatile compounds in intricate mixtures. nih.govresearchgate.net
Biological Activities and Mechanistic Investigations of Geranyl Tiglate
Antimicrobial Properties
Geranyl tiglate has demonstrated a spectrum of antimicrobial activities, inhibiting the growth of various bacteria and fungi. These properties are often observed in studies analyzing the effects of essential oils where this compound is a constituent.
Antibacterial Activity
The efficacy of this compound against several bacterial strains, including those of significant clinical relevance, has been noted in various studies.
Staphylococcus aureus : Essential oils containing this compound have shown activity against Staphylococcus aureus. f1000research.comresearchgate.netmdpi.commdpi.com For instance, oil from Pelargonium graveolens, which contains this compound, has demonstrated a strong inhibitory effect against clinical isolates of S. aureus, including multidrug-resistant strains. mdpi.com The minimum inhibitory concentrations (MICs) of geranium oil against S. aureus strains have been reported to range from 0.25 to 2.50 μL/mL. mdpi.com
Bacillus cereus : The essential oil of Pelargonium graveolens has also shown a notable antibacterial effect against Bacillus cereus. mdpi.com Research has indicated that essential oils containing this compound can inhibit the growth of B. cereus, with one study reporting it as the most sensitive bacterium to P. roseum essential oil. ut.ac.ir
Escherichia coli : The antibacterial action of essential oils containing this compound extends to Gram-negative bacteria such as Escherichia coli. mdpi.comarabjchem.org While Gram-negative bacteria can be less susceptible to essential oils, some studies have shown that oils containing this compound exhibit inhibitory effects against E. coli. ut.ac.irarabjchem.org
Table 1: Antibacterial Activity of Essential Oils Containing this compound
| Bacterial Strain | Source of this compound (Essential Oil) | Observed Effect | Reference |
|---|---|---|---|
| Staphylococcus aureus | Pelargonium graveolens | Strong inhibition of clinical isolates, including MRSA. MIC values of 0.25–2.50 μL/mL. | mdpi.com |
| Bacillus cereus | Pelargonium graveolens | Strong antibacterial effect. | mdpi.com |
| Pelargonium roseum | Most sensitive bacterium tested. | ut.ac.ir | |
| Escherichia coli | Pelargonium graveolens | Bactericidal effect observed from a fraction containing this compound. | arabjchem.org |
| Pelargonium roseum | Inhibitory activity observed. | ut.ac.ir |
Antifungal Activity
In addition to its antibacterial properties, this compound is a component of essential oils that have demonstrated antifungal activity.
Essential oils from Pelargonium species, which contain this compound, have been shown to be effective against fungi such as Candida albicans. f1000research.comresearchgate.netnajah.edunih.gov One study found that Pelargonium essential oil completely inhibited the development of Candida albicans. nih.gov Another study highlighted that an essential oil with this compound as a constituent showed strong inhibition of Candida albicans, even more so than the standard antifungal drug Fluconazole. najah.edu The fungicidal properties of these oils have been observed against various fungal pathogens, indicating a broad spectrum of action. researchgate.net
Table 2: Antifungal Activity of Essential Oils Containing this compound
| Fungal Strain | Source of this compound (Essential Oil) | Observed Effect | Reference |
|---|---|---|---|
| Candida albicans | Pelargonium graveolens | Strongly inhibited growth, more so than Fluconazole. | najah.edu |
| Pelargonium species | Complete inhibition of development. | nih.gov | |
| Pelargonium species | Fungicidal property observed. | researchgate.net |
Elucidation of Antimicrobial Mechanisms
The precise antimicrobial mechanisms of this compound are still under investigation, but research into the parent compounds and related structures suggests potential modes of action.
One area of interest is the interference with microbial cell-to-cell communication, a process known as quorum sensing (QS). nih.govfrontiersin.org QS systems regulate the expression of virulence factors in many pathogenic bacteria. veterinaryworld.org While direct studies on this compound's effect on QS are limited, research on geraniol (B1671447), a related monoterpene alcohol, has shown it can inhibit QS systems in Pseudomonas aeruginosa. nih.gov This inhibition leads to a decrease in the production of virulence factors and biofilm formation. nih.gov It is plausible that this compound may exert similar effects, thereby reducing bacterial pathogenicity.
Antioxidant Potential and Radical Scavenging Properties
This compound has been identified as a component of essential oils that exhibit antioxidant and radical scavenging activities. chemimpex.com These properties are crucial in combating oxidative stress, which is implicated in various chronic diseases.
In vitro Antioxidant Assays
The antioxidant capacity of essential oils containing this compound has been evaluated using various in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay measures the ability of a compound to scavenge free radicals. Essential oils from Pelargonium graveolens, which list this compound as a constituent, have demonstrated significant antioxidant activity in DPPH assays. najah.edumdpi.com One study reported a strong anti-DPPH radical activity for an essential oil containing 2.38% this compound, with an IC50 value of 3.88 µg/mL. najah.edu
Other Assays : The antioxidant potential of essential oils containing this compound has also been assessed through other methods, such as the ferric reducing antioxidant power (FRAP) and ABTS assays. nih.govms-editions.cl C-geranyl-substituted flavanones, which share a geranyl group with this compound, have been tested for their radical scavenging capacity using a variety of in vitro assays. nih.gov
Table 3: In vitro Antioxidant Activity of Essential Oils Containing this compound
| Assay | Source of this compound (Essential Oil) | Key Finding | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Pelargonium graveolens | Strong antioxidant activity with an IC50 value of 3.88 µg/mL. | najah.edu |
| Pelargonium graveolens | Ethanolic extract containing this compound was the most active in the DPPH test. | mdpi.com | |
| FRAP (Ferric Reducing Antioxidant Power) | Pelargonium graveolens | Essential oil demonstrated reducing power. | ms-editions.cl |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Paulownia tomentosa (C-geranyl-substituted flavanones) | Demonstrated radical scavenging capacity. | nih.gov |
Proposed Mechanisms of Antioxidant Action
The antioxidant activity of compounds like this compound is often attributed to their chemical structure. The presence of the geranyl group may play a role in this activity. nih.gov The mechanisms by which these compounds exert their antioxidant effects can include:
Hydrogen Atom Donation : The ability to donate a hydrogen atom to a free radical, thereby neutralizing it.
Electron Donation : The capacity to donate an electron to reduce reactive oxygen species.
Metal Ion Chelation : The ability to bind to metal ions that can catalyze oxidative reactions.
While the specific mechanisms for this compound are not fully elucidated, the antioxidant properties of the essential oils in which it is found are likely due to the synergistic effects of their various components, including this compound. mdpi.com
Anti-Inflammatory Effects
This compound is a recognized component of several essential oils that have demonstrated anti-inflammatory properties. While research on the specific anti-inflammatory mechanisms of isolated this compound is still emerging, studies on essential oils containing this compound provide insights into its potential modes of action.
Essential oils from plants such as Pelargonium graveolens (rose geranium), which contain this compound, have been shown to exhibit anti-inflammatory effects. For instance, research on rose geranium essential oil (RGEO) has demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models in mice. tandfonline.com The oral administration of RGEO led to a notable reduction in paw edema, with an effect comparable to the standard anti-inflammatory drug diclofenac. tandfonline.com Topically applied RGEO also markedly inhibited ear edema. tandfonline.com The anti-inflammatory actions of such essential oils are often attributed to the synergistic effects of their various components, including this compound.
It is important to note that the anti-inflammatory effects observed in these studies are for the entire essential oil. The precise contribution and the independent anti-inflammatory mechanism of this compound require further investigation through studies on the isolated compound.
Enzyme Inhibitory Activities (e.g., α-Glucosidase Inhibition for Antidiabetic Potential)
This compound has been identified as a component of plant essential oils that exhibit inhibitory activity against certain enzymes, including α-glucosidase, which is a key target in the management of type 2 diabetes. The inhibition of α-glucosidase delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.
Studies on the essential oil of Pelargonium graveolens leaves, which contains this compound, have demonstrated α-glucosidase inhibitory activity. scilit.comkoyauniversity.orgresearchgate.net One study found that the essential oil of P. graveolens leaves from the Iraqi Kurdistan region, containing 4.99% this compound, showed concentration-dependent inhibition of the α-glucosidase enzyme. koyauniversity.orgresearchgate.net The IC50 value for the essential oil was reported to be 93.72±4.76 µg/mL, which was comparable to the standard drug acarbose (B1664774) (IC50 of 80.4±2.17 µg/mL). koyauniversity.orgresearchgate.net
Similarly, another investigation of P. graveolens essential oil from Palestine, which also lists this compound as a constituent (2.38%), reported high α-glucosidase inhibitory efficacy with an IC50 value of 52.44 ± 0.29 µg/mL, compared to acarbose with an IC50 of 37.15 ± 0.33 µg/mL. najah.eduresearchgate.net
The following table summarizes the α-glucosidase inhibitory activity of essential oils containing this compound from different studies.
| Plant Source | This compound Content (%) | Essential Oil IC50 (µg/mL) | Acarbose IC50 (µg/mL) | Reference |
| Pelargonium graveolens (Iraqi Kurdistan) | 4.99 | 93.72 ± 4.76 | 80.4 ± 2.17 | koyauniversity.orgresearchgate.net |
| Pelargonium graveolens (Palestine) | 2.38 | 52.44 ± 0.29 | 37.15 ± 0.33 | najah.eduresearchgate.net |
This table presents the inhibitory concentration (IC50) values of the whole essential oil and the standard drug, acarbose. The specific contribution of this compound to this activity has not been isolated in these studies.
While these findings are promising and suggest a potential role for this compound in the management of diabetes, it is crucial to emphasize that the reported inhibitory activities are for the complex mixture of the essential oil. The direct enzyme inhibitory activity and the IC50 value of isolated this compound against α-glucosidase have not been reported in the reviewed literature. Therefore, further studies are necessary to elucidate the specific contribution of this compound to this enzymatic inhibition.
Other Reported Bioactivities and Potential Therapeutic Relevance
Beyond its potential anti-inflammatory and enzyme-inhibitory effects, this compound has been associated with other biological activities that suggest a broader therapeutic relevance.
Anticancer Activity: Research into the anticancer potential of geraniol esters has included this compound. A study investigating the cytotoxic effects of geraniol and its esters found that this compound, among other geranyl esters, exhibited potential as an anticancer compound. orientjchem.org Specifically, geranyl esters showed cytotoxic activity against murine leukemia (P388) cells, with IC50 values ranging from 22.34 to 32.29 µg/mL. orientjchem.org The study also noted that these compounds had a significantly lower cytotoxic effect on normal Vero cells, suggesting a degree of selectivity for cancer cells. orientjchem.org
Antimicrobial and Antifungal Activities: this compound is a constituent of various essential oils known for their antimicrobial and antifungal properties. nih.govholzer-group.at For instance, the essential oil of Pelargonium graveolens, which contains this compound, has been shown to be effective against a range of microorganisms. nih.gov In one study, this compound was part of a group of compounds from floral-rosy scented essential oils that were effective against all tested microorganisms, including Gram-positive and Gram-negative bacteria, and the yeast Candida albicans. holzer-group.atbgci.org Another report identified this compound (8.21%) as a major constituent of the essential oil from the leaves of Alternanthera brasiliana, which is noted to possess various biological activities. currentsci.com The essential oil of lemongrass, containing this compound, also exhibited significant antibacterial activity. unimi.it
The following table summarizes the cytotoxic activity of Geranyl esters against different cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Geranyl esters (range) | Murine leukemia (P388) | 22.34-32.29 | orientjchem.org |
| Geranyl esters (range) | Vero (normal cells) | 116.08-172.93 | orientjchem.org |
This table shows the range of 50% inhibitory concentrations (IC50) for a group of geranyl esters, including this compound.
Structure Activity Relationship Sar and Computational Studies of Geranyl Tiglate
In Silico Modeling and Prediction of Bioactivity
Computational modeling serves as a powerful tool to investigate the intrinsic properties of geranyl tiglate and predict its potential biological activities. Techniques such as Density Functional Theory (DFT), Monte Carlo simulations, and Quantitative Structure-Activity Relationships (QSARs) offer insights into its reactivity, interaction potential, and toxicological profile.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations have been employed to determine its optimized geometry and to calculate key quantum chemical parameters. These parameters help in understanding the molecule's reactivity and its potential as a corrosion inhibitor. researchgate.netresearchgate.netupv.es
A study investigating the components of Geranium essential oil, including this compound, utilized DFT to calculate several quantum parameters. researchgate.netresearchgate.net These parameters, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), hardness (η), and softness (σ), are crucial for predicting the reactivity of a molecule. researchgate.net For instance, EHOMO is related to the electron-donating ability of a molecule, while ELUMO indicates its ability to accept electrons. A low energy gap (ΔE) suggests higher reactivity. researchgate.net These calculations pointed to certain constituents as being particularly reactive based on these electronic properties. researchgate.net
DFT has also been used for the energy minimization of this compound's molecular structure to calculate its equilibrium geometry. This is a fundamental step for more complex modeling, such as predicting vapor-liquid equilibria in perfume mixtures. upv.es
Table 1: Quantum Chemical Parameters Calculated for Geranium Oil Constituents (Illustrative) (Note: Specific values for this compound were part of a broader study on Geranium oil constituents. The table below is a representative example of the types of data generated in such studies.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) | Hardness (η) | Softness (σ) |
| (E)-citral | - | - | - | - | - | - |
| Citronellyl tiglate | - | - | - | - | - | - |
| Geraniol (B1671447) | - | - | - | - | - | - |
| β-citronellol | - | - | - | - | - | - |
Source: Adapted from computational studies on Geranium essential oil. researchgate.netresearchgate.net
Monte Carlo simulations are computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly useful for studying the adsorption and interaction of molecules on surfaces. researchgate.netresearchgate.netucl.ac.uk In the study of this compound as a component of Geranium oil, Monte Carlo simulations were used to investigate its adsorption behavior on a steel surface in the context of corrosion inhibition. researchgate.netresearchgate.net
The simulations help in predicting the adsorption energy and the most favorable orientation of the inhibitor molecules on the metal surface. researchgate.netresearchgate.net The results of these simulations indicated strong interactions between specific molecules from the essential oil and the steel surface, suggesting their role in forming a protective layer. researchgate.netresearchgate.net The adsorption of the oil's molecules was found to be favored in the aqueous phase, and the simulations revealed variations in adsorption energy among different components. researchgate.net This method provides a powerful means to understand the inhibitor's effectiveness by visualizing the interaction between the molecule and the surface at an atomic level. researchgate.netucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov These models are developed by finding a statistical correlation between calculated molecular descriptors (representing physicochemical properties) and an observed biological effect. wikipedia.orgmdpi.com
While a specific QSAR model developed exclusively for this compound is not detailed in the available literature, the principles of QSAR are directly applicable. The development of a QSAR model for a series of related compounds would involve calculating various descriptors for this compound and its analogues. These descriptors could include electronic, steric, and hydrophobic parameters. The goal is to create a statistically robust equation that can predict the activity of new, untested compounds based solely on their structure. wikipedia.orgnih.gov QSAR models are widely used in drug discovery, risk assessment, and the prediction of toxicity. wikipedia.orgresearchgate.netresearchgate.net
Monte Carlo Simulations for Adsorption and Interaction Analysis
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in understanding the molecular basis of a ligand's biological activity. gsconlinepress.comnih.gov
This compound has been the subject of molecular docking studies to explore its potential inhibitory effects on various biological targets. In one study, this compound was docked with five non-structural proteins (nsps) of the SARS-CoV-2 virus, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), to assess its potential as a viral replication inhibitor. gsconlinepress.com The study calculated the binding energies between this compound and these protein targets to quantify the affinity of the interaction. gsconlinepress.com
Another investigation used molecular docking to evaluate the interaction of major constituents of Croton linearis essential oil, including this compound, with enzymatic targets of Leishmania, the parasite responsible for leishmaniasis. nih.gov The docking results showed that the interactions were primarily hydrophobic in nature, occurring through van der Waals forces and π-π stacking with the enzyme Cyp51. nih.gov
Table 2: Molecular Docking Binding Energies of this compound with Viral and Parasitic Protein Targets
| Target Protein | Organism | Binding Energy (kcal/mol) |
| Main protease (Mpro) | SARS-CoV-2 | -5.6 |
| Papain-like protease (PLpro) | SARS-CoV-2 | -5.9 |
| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | -4.6 |
| Helicase | SARS-CoV-2 | -6.0 |
| 2'-O-methyltransferase (2'-O-MTase) | SARS-CoV-2 | -5.1 |
| Cyp51 | Leishmania spp. | Not specified |
Source: Data compiled from molecular docking studies. gsconlinepress.comnih.gov
Predictive Toxicology Models Based on Structural Features (Conceptual Framework)
Predictive toxicology aims to forecast the potential adverse effects of chemicals based on their structure, saving time and resources compared to traditional animal testing. This is often achieved by identifying structural alerts, which are molecular substructures or functional groups known to be associated with specific types of toxicity. acs.org
For this compound, a conceptual framework for predicting toxicity involves its classification based on functional groups and structural similarities to other well-studied chemicals. researchgate.netacs.org this compound is an ester of tiglic acid, which is an α,β-unsaturated carboxylic acid. This unsaturation is a potential structural feature that can enhance electrophilic reactivity and, consequently, toxicity. acs.org
Computational tools like the OECD QSAR Toolbox and VEGA can be used to screen chemicals for such structural alerts. acs.org These programs contain models that predict properties associated with toxic effects, such as covalent binding to DNA and proteins. By clustering chemicals into groups based on structure, metabolism, and predicted reactivity, a "read-across" approach can be used. researchgate.netacs.org In this approach, data from a tested chemical is used to predict the toxicity of a structurally similar, untested chemical like this compound, thereby filling data gaps for safety assessments. acs.org
Ecological and Evolutionary Functions of Geranyl Tiglate
Role in Plant-Pollinator Interactions and Floral Scent Ecology
Floral fragrance is a complex language spoken by plants to communicate with other organisms, and geranyl tiglate is a key part of this vocabulary for many species. chesci.com Floral scents are typically intricate mixtures of low-molecular-weight volatile compounds that create a unique fragrance to attract pollinators. chesci.com These volatiles are crucial for plant reproduction, as they guide pollinators to the flowers, thereby facilitating fertilization. chesci.comuottawa.ca
Research on various plant species has documented the presence of this compound as part of their essential oil and floral scent composition.
Table 1: Presence of this compound in the Floral Scent of Various Plant Species
| Plant Family | Plant Genus/Species | Role/Note | Reference(s) |
|---|---|---|---|
| Geraniaceae | Pelargonium graveolens | A key component of the essential oil, contributing to the characteristic rose-like scent. nih.gov | , nih.gov |
| Orchidaceae | Not specified | Listed as a floral scent compound found within the family. researchgate.net | researchgate.net |
Contributions to Plant Defense Mechanisms (e.g., against Herbivores and Pathogens)
Plants have evolved a sophisticated chemical arsenal (B13267) to defend themselves from a wide array of threats, including herbivores and pathogens. mdpi.com this compound is implicated in these defense mechanisms, often as part of a blend of herbivore-induced plant volatiles (HIPVs). doi.org HIPVs are released from damaged plant tissues and can act as direct deterrents to herbivores or as indirect defense signals that attract the natural enemies of the attacking pests. mdpi.comdoi.org
While direct studies on the specific defensive actions of this compound are limited, its role can be inferred from the functions of related compounds and its induction under stress. Geraniol (B1671447), the alcohol precursor to this compound, has been shown to be crucial for plant defense. nih.govresearchgate.net In tea plants, for instance, geraniol accumulation is linked to resistance against pathogenic fungi. nih.govresearchgate.net Silencing the gene responsible for geraniol synthesis increased the susceptibility of tea plants to pathogens. nih.govresearchgate.net As an ester of geraniol, this compound is part of this defensive chemistry.
Furthermore, the production of geranyl esters, including this compound, increases in rose geranium (Pelargonium graveolens) under simulated stress conditions, such as hail damage, and upon application of methyl jasmonate (MeJA). umn.eduresearchgate.net MeJA is a key signaling molecule in plant defense pathways against herbivores. researchgate.net This induced production suggests a role for this compound in the plant's active defense response. umn.eduresearchgate.net Some volatile esters, such as (Z)-3-hexenyl tiglate, have been observed to be released exclusively at night from tobacco plants infested with Heliothis virescens, where they act as a repellent to the egg-laying female moths. doi.org This demonstrates a specific and dynamic defensive function for tiglate esters in plant-herbivore interactions.
Table 2: Induction of this compound under Biotic and Abiotic Stress
| Plant Species | Stress Factor | Effect on this compound | Reference(s) |
|---|---|---|---|
| Pelargonium graveolens | Simulated hail damage & MeJA application | Significantly higher levels of this compound and other geranyl esters recorded. umn.eduresearchgate.net | umn.edu, researchgate.net |
| Pelargonium graveolens | Simulated wounding & Cytokinin application | Linalool (B1675412) and this compound were increased by CK-886.4 µM following simulated wounding on different varieties. usamv.ro | usamv.ro |
Chemotaxonomic Significance within Plant Families (e.g., Geraniaceae)
Chemotaxonomy utilizes the chemical constituents of plants as characters for classification and to understand evolutionary relationships. This compound has proven to be a valuable chemotaxonomic marker, particularly within the Geraniaceae family. oup.com The genus Pelargonium is noted for its terpenoid-rich essential oils, and the composition of these oils varies significantly between species and even within populations of the same species. oup.comnih.gov
In studies of natural populations of Pelargonium graveolens, individuals can be grouped into distinct chemotypes based on their volatile profiles. oup.comnih.gov One of these chemotypes is characterized by being rich in geraniol and its esters, including geranyl formate, geranyl acetate (B1210297), and this compound. oup.comnih.gov The presence and relative abundance of these compounds, in contrast to other chemotypes that may be rich in citronellol (B86348) or isomenthone, provide a clear method for chemical classification. oup.comnih.gov This chemical diversity within a single species highlights ongoing evolutionary processes and is significant for understanding the genetic and metabolic pathways that lead to different scent profiles. nih.gov
The composition of essential oils, including the concentration of this compound, is also used to differentiate between various cultivars of rose geranium, such as the 'Bourbon' and 'Madagascar' types. usamv.roscribd.com According to ISO 4371-2012 standards for P. graveolens essential oil, this compound is recognized as one of the main components, with expected concentrations typically ranging from 0.7% to 2.0%. This standardization underscores its importance as a marker for oil quality and origin. researchgate.net Therefore, this compound serves as a reliable indicator for authenticating Pelargonium essential oils and for distinguishing between different species and cultivars within the Geraniaceae family. scribd.comresearchgate.net
Table 3: this compound Content in Different Pelargonium Species and Cultivars
| Species/Cultivar | This compound Content (%) | Context | Reference(s) |
|---|---|---|---|
| Pelargonium graveolens | 0.99 - 4.52% | Content varies depending on the drying method used post-harvest. | |
| Pelargonium graveolens (Isomenthone-rich strain K-99) | 2.8% | Part of the characteristic profile of this specific strain. researchgate.net | researchgate.net |
| Pelargonium graveolens cv. 'Bourbon' | 3.2% | Measured in a study evaluating antioxidant power. univ-tlemcen.dz | univ-tlemcen.dz |
Table of Mentioned Compounds
| Compound Name |
|---|
| (Z)-3-Hexenyl tiglate |
| Benzyl (B1604629) acetate |
| Benzyl alcohol |
| Benzyl benzoate |
| Citronellal |
| Citronellic acid |
| Citronellol |
| Citronellyl acetate |
| Citronellyl formate |
| Geranial |
| Geraniol |
| Geranyl acetate |
| Geranyl formate |
| This compound |
| Isomenthone |
| Limonene |
| Linalool |
| Methyl jasmonate (MeJA) |
| Piperitone |
Future Research Directions and Biotechnological Prospects for Geranyl Tiglate
In-depth Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways
The biosynthesis of geranyl tiglate involves the esterification of geraniol (B1671447) with tiglic acid, a process catalyzed by specific acyltransferases. While the general pathway is understood, the specific enzymes responsible and the intricate regulatory networks governing its production in various plant species remain largely uncharacterized.
Future research should focus on:
Identification and Characterization of Acyltransferases: A key area of investigation is the identification and functional characterization of the specific alcohol acyltransferases (AATs) that catalyze the formation of this compound. Studies on related compounds in globe amaranth (B1665344) suggest that distinct acyltransferases may be responsible for the formation of different esters. ashs.org For instance, it's hypothesized that one acyltransferase might form geranyl propionate (B1217596) and geranyl isovalerate, while another is responsible for benzyl (B1604629) tiglate, indicating a potential for enzyme specificity that needs to be explored for this compound. ashs.org
Pathway Localization: Determining the subcellular and tissue-specific localization of the biosynthetic pathway is crucial. In many aromatic plants, essential oil biosynthesis, including the formation of esters like this compound, occurs in specialized structures such as glandular trichomes. nih.gov Understanding this localization is fundamental for both in planta and microbial production strategies.
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production in Host Organisms
The natural abundance of this compound can be low and variable, making extraction from plant sources costly and unsustainable. google.com Metabolic engineering and synthetic biology offer promising alternatives for its production in microbial or plant-based systems. wiseguyreports.comresearchgate.net
Table 1: Key Considerations for Metabolic Engineering of this compound
| Strategy | Description | Key Challenges |
| Host Selection | Choosing a suitable microbial host (e.g., E. coli, S. cerevisiae) or plant chassis (e.g., Nicotiana benthamiana) for heterologous production. researchgate.netfrontiersin.org | Host tolerance to geraniol and this compound, availability of precursors, and compatibility with pathway enzymes. researchgate.net |
| Pathway Reconstruction | Introducing and optimizing the expression of genes encoding the biosynthetic enzymes for geraniol and tiglic acid, as well as the final acyltransferase. | Balancing enzyme expression levels to avoid the accumulation of toxic intermediates and ensuring efficient conversion. google.com |
| Precursor Supply Enhancement | Engineering the host's central metabolism to increase the intracellular pools of geranyl pyrophosphate (GPP) and isoleucine, the precursors for geraniol and tiglic acid, respectively. | Overcoming native regulatory mechanisms and preventing the diversion of precursors to competing pathways. researchgate.netgoogle.com |
| Process Optimization | Developing optimal fermentation or cultivation conditions, including media composition, temperature, and aeration, to maximize product yield. | Scaling up production from laboratory to industrial levels while maintaining high efficiency and cost-effectiveness. researchgate.net |
Recent advancements in engineering microorganisms for the production of geraniol, a direct precursor, have laid a solid foundation for producing this compound. researchgate.netresearchgate.net The successful production of other terpenoids in engineered microbes demonstrates the feasibility of this approach. google.com
Discovery of Novel Bioactivities and Identification of Molecular Targets
While this compound is primarily used for its aroma, its potential biological activities are an exciting area for future research. Essential oils containing this compound have shown various effects, but the specific contribution of this compound is often not delineated. science.govresearchgate.net
Future research should systematically investigate:
Antimicrobial Properties: Screening this compound against a broad range of pathogenic bacteria and fungi is warranted. mdpi.com Many plant-derived essential oils and their components exhibit antimicrobial effects, and identifying the specific activity of this compound could lead to new applications. science.govmdpi.com
Anti-inflammatory Effects: Network pharmacology studies on related essential oils have identified potential anti-inflammatory targets. nih.gov A similar approach for pure this compound could reveal its mechanism of action and its potential as an anti-inflammatory agent.
Other Pharmacological Activities: Exploring other potential bioactivities, such as antioxidant, analgesic, or anticancer effects, could uncover new therapeutic applications. researchgate.net For example, studies on geranium essential oil have shown it can suppress the viability and proliferation of certain cancer cells. science.gov
Molecular Target Identification: Once a bioactivity is confirmed, identifying the specific molecular targets (e.g., enzymes, receptors) is crucial for understanding its mechanism of action and for drug development. mdpi.comnih.gov
Development of Advanced Analytical Platforms for Comprehensive Metabolomics and Flux Analysis
A deeper understanding of this compound biosynthesis and its regulation requires sophisticated analytical tools. nih.gov
Metabolomics: Untargeted and targeted metabolomics using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can provide a comprehensive snapshot of the metabolites present in a biological system. oup.commdpi.com This can help in identifying all the compounds in a biosynthetic network and how their levels change under different conditions. ub.edu
Metabolic Flux Analysis (MFA): Stable isotope labeling studies are powerful for tracing the flow of atoms through metabolic pathways in real-time. nih.govoup.com By feeding plants or microorganisms with labeled precursors (e.g., ¹³CO₂ or ¹³C-glucose), researchers can quantify the rates of synthesis of this compound and related compounds, providing a dynamic view of the pathway. ub.edunih.gov This approach has been used to study monoterpenoid biosynthesis in Pelargonium graveolens and can be applied specifically to this compound. ub.edu
Advanced Instrumentation: The development of more sensitive and high-throughput analytical platforms will be essential for detecting low-abundance intermediates and for analyzing large numbers of samples, which is often required in metabolic engineering and omics studies. nih.gov
Integrated Omics Approaches (Genomics, Transcriptomics, Proteomics) for Pathway Discovery and Regulation
An integrated "multi-omics" approach, combining genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for elucidating the complex biological processes underlying this compound production. nih.govmdpi.comresearchgate.net
Table 2: Application of Omics Technologies to this compound Research
| Omics Field | Application | Potential Insights |
| Genomics | Sequencing the genomes of high-yielding plant varieties or engineered microbes. nih.gov | Identification of genes encoding biosynthetic enzymes, transporters, and regulatory factors. usc.edu.au |
| Transcriptomics | Analyzing the complete set of RNA transcripts (the transcriptome) under different conditions. nih.gov | Revealing which genes are actively expressed during this compound production and identifying co-expressed gene clusters that may represent the biosynthetic pathway. usc.edu.au |
| Proteomics | Studying the entire complement of proteins in a cell or tissue. | Quantifying the levels of biosynthetic enzymes and identifying post-translational modifications that may regulate their activity. |
| Metabolomics | Comprehensive analysis of all metabolites within a biological sample. oup.com | Correlating changes in gene and protein expression with changes in the levels of this compound and its precursors, providing functional validation of pathway components. nih.gov |
By integrating these different layers of biological information, researchers can build comprehensive models of the this compound biosynthetic network. plos.orgcjnmcpu.com This holistic understanding is critical for identifying bottlenecks in production and for designing effective metabolic engineering strategies. frontiersin.orgdntb.gov.ua
Sustainable Sourcing and Production Strategies for Natural this compound
As the demand for natural and sustainably sourced ingredients grows, developing eco-friendly production methods for this compound is paramount. openpr.comwiseguyreports.com
Sustainable Agriculture: For plant-based production, optimizing cultivation practices for high-yielding Pelargonium varieties is essential. This includes improving agronomic traits, developing disease-resistant cultivars, and implementing environmentally friendly farming methods. researchgate.net The use of biostimulants like cytokinin has been shown to potentially increase the biosynthesis of certain essential oil components, including this compound, in rose geranium. researchgate.net
Biotechnological Production: As discussed, microbial fermentation using renewable feedstocks represents a highly sustainable and scalable alternative to traditional agriculture. researchgate.netgoogle.com This approach can reduce land and water use, minimize environmental impact, and ensure a consistent and reliable supply of the compound. openpr.com
Circular Economy Principles: Investigating the use of agricultural or industrial waste streams as feedstocks for microbial fermentation could further enhance the sustainability of biotechnological production, aligning with the principles of a circular economy. symrise.com
The future of this compound research and application lies at the intersection of plant science, biotechnology, and analytical chemistry. By pursuing these integrated research directions, the scientific community can unlock the full potential of this versatile compound, moving beyond its current use in fragrances to a wider range of high-value applications.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for identifying and quantifying geranyl tiglate in essential oil matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Key parameters include:
- Column : Polar capillary columns (e.g., DB-WAX) for separating oxygenated monoterpenes.
- Retention Time : ~23.28 minutes under standard GC conditions (e.g., He carrier gas, 1.5 mL/min flow rate) .
- Quantification : Use internal standards (e.g., n-alkanes) and normalize peak areas against total ion chromatograms. Calibration curves with authentic this compound standards are essential for accuracy.
Q. What are the standard protocols for isolating this compound from complex botanical extracts?
- Methodological Answer :
Extraction : Steam distillation or hydrodistillation of Pelargonium graveolens aerial parts.
Fractionation : Liquid-liquid partitioning (e.g., hexane/ethanol) to separate non-polar esters.
Purification : Preparative GC or silica gel chromatography using gradient elution (hexane:ethyl acetate 9:1) .
- Critical Note : Monitor temperature during drying; oven-drying at 60°C increases this compound yield compared to shade-drying .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Thermal Stability : Degrades above 40°C; avoid prolonged heating during analysis.
- Validation : Perform accelerated stability studies (ICH Q1A guidelines) with HPLC-UV monitoring at λ = 210–230 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound concentrations across studies?
- Methodological Answer :
- Source Analysis : Compare extraction protocols (e.g., oven-drying at 60°C vs. fresh samples) and analytical setups (e.g., column type, detector sensitivity). For example, oven-drying increases this compound by 15–20% but reduces citronellol .
- Statistical Reconciliation : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables like harvest season or geographic origin .
Q. What experimental designs optimize this compound yield while preserving co-occurring thermolabile compounds?
- Methodological Answer :
- Factorial Design : Test drying temperatures (30°C, 45°C, 60°C) and durations (12–48 hrs) in a 3×3 matrix.
- Response Variables : Measure this compound (GC-MS), citronellol (decreases with heat), and antioxidant activity (DPPH assay).
- Trade-off Mitigation : Use response surface methodology (RSM) to balance yield and compound degradation .
Q. How can researchers address gaps in toxicological data for this compound in regulatory submissions?
- Methodological Answer :
- In Silico Tools : Predict toxicity via QSAR models (e.g., OECD Toolbox) using structural analogs (e.g., geranyl acetate).
- In Vitro Assays : Conduct Ames tests (mutagenicity) and HepG2 cytotoxicity assays (IC50 thresholds).
- Literature Synthesis : Cross-reference JECFA evaluations (No. 1822) and databases like ToxNet or HSDB for related esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
